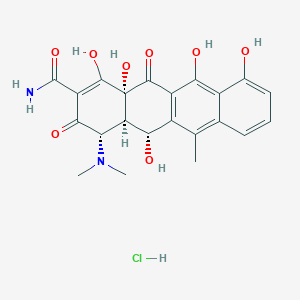

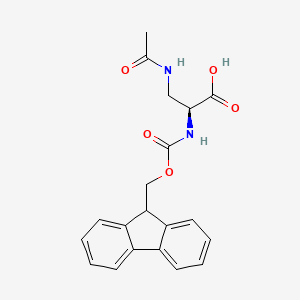

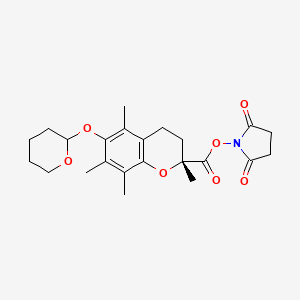

(4S,4aR,5R,12aS)-4-(Dimethylamino)-3,5,10,11,12a-pentahydroxy-6-methyl-1,12-dioxo-1,4,4a,5,12,12a-hexahydrotetracene-2-carboxamide hydrochloride

Overview

Description

The compound “(4S,4aR,5R,12aS)-4-(Dimethylamino)-3,5,10,11,12a-pentahydroxy-6-methyl-1,12-dioxo-1,4,4a,5,12,12a-hexahydrotetracene-2-carboxamide hydrochloride” is a complex organic molecule. It is also known as an impurity of Oxytetracycline . The CAS number for this compound is 4660-26-8 .

Molecular Structure Analysis

This compound contains a total of 62 bonds, including 39 non-H bonds, 16 multiple bonds, 3 rotatable bonds, 5 double bonds, and 11 aromatic bonds. It also contains 4 six-membered rings and 3 ten-membered rings .Physical And Chemical Properties Analysis

The compound has a predicted boiling point of 749.4±60.0 °C and a predicted density of 1.68±0.1 g/cm3. Its pKa is predicted to be 4.50±1.00 .Scientific Research Applications

Amyloid Imaging in Alzheimer's Disease

One significant application of dimethylamino compounds is in the development of amyloid imaging ligands for measuring amyloid in vivo in the brain of patients with Alzheimer's disease. Studies have shown that radioligands, including compounds with dimethylamino groups, have been effective in detecting amyloid in patients with mild cognitive impairment and Alzheimer's disease, offering potential for early disease detection and evaluation of antiamyloid therapies (Nordberg, 2007).

Antitumor Activity of Imidazole Derivatives

Research on imidazole derivatives, including those with dimethyl groups, has shown promising antitumor activity. These compounds have been studied for their potential as new antitumor drugs, with some already passing the preclinical testing stage. The structural modifications to imidazole compounds, potentially similar in nature to the chemical compound , indicate the role of dimethylamino groups in enhancing biological activity (Iradyan et al., 2009).

Hydroxypyridinone Complexes with Aluminium

Another application of dimethylamino derivatives is found in the development of efficient Al (and Fe) chelators, such as hydroxypyridinones, for potential medical uses. These compounds have shown high affinity for Al3+ ions and favorable lipophilic-hydrophilic balance, suggesting their utility as Al scavengers in medical applications (Santos, 2002).

Novel Synthetic Opioids

Dimethylamino compounds have also been explored in the context of novel synthetic opioids, such as U-47700, which have emerged on the illicit drugs market. The pharmacology of these compounds, including their potent euphoric effects and significant impact on drug markets, has been extensively reviewed. This research underscores the importance of understanding the pharmacokinetics and potential risks associated with dimethylamino compounds (Sharma et al., 2018).

properties

IUPAC Name |

(4S,4aR,5R,12aR)-4-(dimethylamino)-1,5,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-4a,5-dihydro-4H-tetracene-2-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N2O8.ClH/c1-7-8-5-4-6-9(25)11(8)16(26)12-10(7)17(27)14-15(24(2)3)18(28)13(21(23)31)20(30)22(14,32)19(12)29;/h4-6,14-15,17,25-27,30,32H,1-3H3,(H2,23,31);1H/t14-,15+,17+,22+;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNNNTRUEBHYQDI-KWASCYQTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=CC=C(C2=C(C3=C1C(C4C(C(=O)C(=C(C4(C3=O)O)O)C(=O)N)N(C)C)O)O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C2C=CC=C(C2=C(C3=C1[C@@H]([C@H]4[C@@H](C(=O)C(=C([C@]4(C3=O)O)O)C(=O)N)N(C)C)O)O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23ClN2O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

478.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4S,4aR,5R,12aS)-4-(Dimethylamino)-3,5,10,11,12a-pentahydroxy-6-methyl-1,12-dioxo-1,4,4a,5,12,12a-hexahydrotetracene-2-carboxamide hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

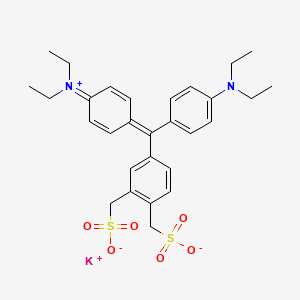

![sodium;(2E)-2-[(2E)-2-[2-chloro-3-[(E)-2-(1,3,3-trimethyl-5-sulfonatoindol-1-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-1,3,3-trimethylindole-5-sulfonate](/img/structure/B1437041.png)

![Tert-butyl 4-oxo-3,4-dihydrospiro[1-benzopyran-2,3'-pyrrolidine]-1'-carboxylate](/img/structure/B1437044.png)

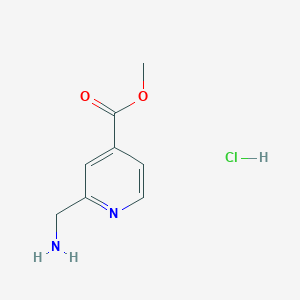

![Ethyl 4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine-3-carboxylate hydrochloride](/img/structure/B1437048.png)